3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

Description

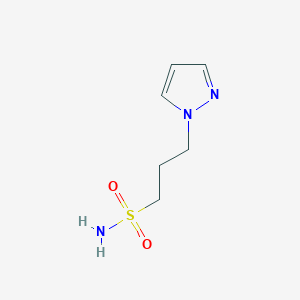

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTYBIJJEVFERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228237-59-8 | |

| Record name | 3-(1H-pyrazol-1-yl)propane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

Technical Whitepaper: Physicochemical Profiling & Characterization of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

Executive Summary This technical guide provides an in-depth analysis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide , a functionalized heterocyclic compound integrating a pyrazole pharmacophore with a sulfonamide zinc-binding group (ZBG) via a flexible propyl linker. While often utilized as a fragment in fragment-based drug discovery (FBDD) targeting metalloenzymes like Carbonic Anhydrase (CA), its specific physicochemical profile dictates its utility as a lead candidate. This document outlines its chemical identity, predicted and theoretical properties, and the rigorous experimental workflows required for its validation.

Chemical Identity & Structural Analysis

The compound is an amphiphilic molecule characterized by a polar "head" (sulfonamide) and an aromatic "tail" (pyrazole), separated by a propylene spacer. This structural arrangement allows for bidentate interactions within enzyme active sites.

| Property | Data |

| IUPAC Name | 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide |

| CAS Number | 1696838-10-4 |

| Molecular Formula | C₆H₁₁N₃O₂S |

| Molecular Weight | 189.24 g/mol |

| SMILES | C1=CN(N=C1)CCCS(=O)(=O)N |

| InChIKey | ZMTYBIJJEVFERG-UHFFFAOYSA-N |

Structural Visualization

The molecule possesses significant flexibility (4 rotatable bonds), allowing the pyrazole ring to adopt various conformations relative to the sulfonamide anchor.

Figure 1: Structural segmentation of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide highlighting functional domains.

Physicochemical Profile (Predicted & Theoretical)

Due to the absence of extensive experimental literature for this specific fragment, the values below represent high-confidence predictions based on quantitative structure-property relationship (QSPR) models and functional group analysis.

Electronic & Solubility Parameters

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | -0.8 to 0.2 | Hydrophilic. The polar sulfonamide and pyrazole N offset the propyl chain. Indicates high aqueous solubility but potentially limited passive membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~86 Ų | Moderate polarity; typically <140 Ų is required for cell permeability. |

| pKa (Acidic) | ~10.1 | Attributed to the sulfonamide -NH₂. At physiological pH (7.4), it remains neutral. |

| pKa (Basic) | ~2.5 | Attributed to the Pyrazole N2. The ring is extremely weakly basic. |

| H-Bond Donors (HBD) | 1 | The sulfonamide -NH₂ protons.[1] |

| H-Bond Acceptors (HBA) | 3 | Sulfonamide oxygens (2) + Pyrazole N2 (1). |

Theoretical Solubility Profile

-

Water: High (>10 mg/mL expected due to negative LogP).

-

DMSO: Soluble.

-

Non-polar solvents (Hexane): Insoluble.

Synthetic Route & Characterization Strategy

To validate this compound, a robust synthesis and characterization workflow is required. The following protocol ensures high purity suitable for biological assays.

Synthesis Workflow

The most reliable route involves the nucleophilic substitution of a propyl-sulfonate precursor by pyrazole, followed by functional group interconversion.

Figure 2: Proposed synthetic pathway via sultone ring-opening and subsequent amination.

Analytical Validation Protocols

Protocol A: NMR Validation

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.7–7.8 (d, 1H, Pyrazole-H3)

- 7.4–7.5 (d, 1H, Pyrazole-H5)

- 6.8 (s, 2H, SO₂NH₂, exchangeable with D₂O)

- 6.2–6.3 (t, 1H, Pyrazole-H4)

- 4.2 (t, 2H, N-CH₂)

- 2.9–3.0 (t, 2H, S-CH₂)

- 2.1–2.2 (m, 2H, C-CH₂-C)

-

Causality: The triplet at

6.2 is diagnostic for the pyrazole 4-position, confirming N1 substitution (N2 substitution would shift this pattern).

Protocol B: Mass Spectrometry

-

Method: ESI+ (Electrospray Ionization).

-

Expected m/z: 190.25 [M+H]⁺.

-

Fragment: Loss of SO₂NH₂ (neutral loss of 79 Da) may be observed in MS/MS.

Biological Context: Carbonic Anhydrase Inhibition[7]

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The sulfonamide moiety (

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion, displacing the catalytic water molecule/hydroxide ion.

-

Selectivity Challenge: The propyl-pyrazole tail is designed to interact with the hydrophobic wall of the active site. The length of the linker (3 carbons) is critical for distinguishing between CA isoforms (e.g., cytosolic hCA I/II vs. transmembrane hCA IX/XII).

-

Predicted Activity: Based on SAR of similar pyrazole-sulfonamides, this compound is likely a low-nanomolar to micromolar inhibitor of hCA II.

Experimental Determination of Physicochemical Properties

Since public experimental data is sparse, the following self-validating protocols should be used to generate the data.

Potentiometric pKa Determination

Objective: Determine the precise dissociation constant of the sulfonamide proton.

-

Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor).

-

Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

-

Analysis: Plot pH vs. Volume of KOH. The inflection point corresponds to the pKa.

-

Self-Check: If pKa < 9.0, check for electron-withdrawing impurities. Sulfonamides attached to aliphatics are typically pKa 10–11.

-

Shake-Flask LogP Measurement

Objective: Measure lipophilicity.

-

Phases: Pre-saturate 1-octanol with water and water with 1-octanol.

-

Equilibration: Dissolve compound in the aqueous phase (buffer pH 7.4). Add equal volume of octanol.

-

Separation: Shake for 4 hours, centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137964717, 3-(1H-pyrazol-1-yl)propane-1-sulfonamide. Retrieved from [Link]

- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).

- European Chemicals Agency (ECHA).Registration Dossier for Pyrazole Derivatives.

Sources

Molecular weight and structural formula of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide , a bifunctional molecular scaffold increasingly relevant in Fragment-Based Drug Discovery (FBDD). Characterized by a pyrazole "warhead" linked via a flexible propyl chain to a polar sulfonamide anchor, this compound represents a classic "linker-functionalized" fragment.

Its structural duality allows it to serve two critical roles:

-

Pharmacophore: As a primary sulfonamide, it acts as a zinc-binding group (ZBG) for metalloenzymes such as Carbonic Anhydrases (CAs).

-

Synthetic Intermediate: It functions as a versatile building block for constructing complex kinase inhibitors or PROTAC linkers, where the pyrazole nitrogen serves as a nucleophilic attachment point or a hydrogen bond acceptor.

Physicochemical Profile

The molecule combines a heteroaromatic ring with a polar, ionizable tail. Understanding its physicochemical properties is essential for predicting its behavior in biological assays and synthetic workflows.

Table 1: Key Physicochemical Properties[1][2]

| Property | Value / Description | Rationale/Methodology |

| IUPAC Name | 3-(1H-pyrazol-1-yl)propane-1-sulfonamide | Official nomenclature |

| Molecular Formula | C₆H₁₁N₃O₂S | Stoichiometric calculation |

| Molecular Weight | 189.24 g/mol | Average mass (C=12.01, H=1.008, N=14.01, O=16.00, S=32.06) |

| Monoisotopic Mass | 189.0572 Da | High-resolution MS target |

| H-Bond Donors | 2 (Sulfonamide -NH₂) | Critical for active site interactions (e.g., Zn²⁺ coordination) |

| H-Bond Acceptors | 3 (Pyrazole N2, Sulfonyl oxygens) | Pyrazole N2 is a key acceptor (pKa ~2.5 for conjugate acid) |

| LogP (Estimated) | ~ -0.2 to 0.5 | Low lipophilicity due to the polar sulfonamide group |

| Topological PSA | ~86 Ų | Polar Surface Area; indicates good membrane permeability potential |

| Physical State | White to off-white solid | Typical for low-MW primary sulfonamides |

Synthetic Architecture

The synthesis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide presents a challenge in regioselectivity (N1 vs. N2 alkylation of pyrazole) and functional group interconversion. The most robust, atom-economical route utilizes 1,3-Propane Sultone as a bifunctional electrophile.

The Sultone Ring-Opening Protocol

This method avoids the use of volatile alkyl halides and directly installs the sulfonate moiety, which is subsequently activated to the sulfonamide.

Step-by-Step Methodology:

-

N-Alkylation (Ring Opening):

-

Reagents: 1H-Pyrazole, 1,3-Propane Sultone, NaH (or K₂CO₃).

-

Solvent: Anhydrous DMF or THF.

-

Condition: 0°C to Room Temperature, 12h.

-

Mechanism: The pyrazolate anion attacks the electrophilic carbon of the sultone, opening the ring to form the sodium 3-(1H-pyrazol-1-yl)propane-1-sulfonate salt.

-

Note: Regioselectivity favors N1 alkylation due to steric and electronic control.

-

-

Chlorination (Activation):

-

Reagents: Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅).

-

Catalyst: Catalytic DMF.

-

Condition: Reflux, 2-4h.

-

Product: 3-(1H-Pyrazol-1-yl)propane-1-sulfonyl chloride.

-

Critical Control Point: The sulfonyl chloride intermediate is moisture-sensitive. Maintain strictly anhydrous conditions.

-

-

Amidation:

-

Reagents: Aqueous Ammonia (NH₄OH) or Ammonia in Dioxane.

-

Solvent: DCM or THF (biphasic if using aq. NH₃).

-

Condition: 0°C, dropwise addition.

-

Purification: Recrystallization from Ethanol/Water.

-

Synthetic Workflow Diagram

Figure 1: The "Sultone Route" provides a direct, high-yield pathway to the target sulfonamide, minimizing byproduct formation.

Structural Characterization & Logic

Validating the structure requires confirming both the connectivity of the propyl chain and the integrity of the sulfonamide group.

NMR Spectroscopy logic

-

¹H NMR (DMSO-d₆):

-

Pyrazole Ring: Three distinct signals.[1][2][3] The H3 and H5 protons often appear as doublets (δ ~7.4–7.8 ppm), while H4 is a triplet or dd (δ ~6.2 ppm).

-

Propyl Linker: Three multiplets.

-

N-CH₂-: Triplet, deshielded by the nitrogen (δ ~4.2 ppm).

-

-CH₂-SO₂: Triplet/Multiplet, deshielded by the sulfonyl group (δ ~3.0 ppm).

-

-CH₂-: Central methylene, quintet (δ ~2.1 ppm).

-

-

Sulfonamide: A broad singlet integrating to 2H (δ ~6.8–7.2 ppm), exchangeable with D₂O.

-

Mass Spectrometry (ESI-MS)

-

Positive Mode (+): Look for [M+H]⁺ at 190.06 m/z .

-

Adducts: [M+Na]⁺ at 212.04 m/z is common due to the polarity of the sulfonamide.

Applications in Drug Discovery

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (R-SO₂NH₂) are the quintessential inhibitors of Carbonic Anhydrases. The nitrogen atom of the sulfonamide coordinates directly to the catalytic Zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

-

Mechanism: The pyrazole tail provides a secondary interaction ("tail interaction") with the hydrophobic or hydrophilic residues at the rim of the active site, potentially conferring isoform selectivity (e.g., CA IX vs. CA II).

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" because it adheres to the Rule of Three :

-

MW < 300 (189 Da)

-

H-bond donors ≤ 3 (2)

-

H-bond acceptors ≤ 3 (3)

-

cLogP ≤ 3 (~0.2)[4]

Researchers use this scaffold to "grow" molecules. The pyrazole ring can be further functionalized (e.g., halogenation at C4) to access new chemical space while the sulfonamide remains anchored to the target protein.

Pharmacophore Mapping

Figure 2: Pharmacophore map illustrating the bidentate binding potential of the scaffold.

References

-

PubChemLite. 3-(1H-pyrazol-1-yl)propane-1-sulfonamide (Compound Summary). National Library of Medicine. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazoles and Sulfonamides. [Link]

Sources

- 1. turkjps.org [turkjps.org]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide | C6H11N3O2S | CID 122480685 - PubChem [pubchem.ncbi.nlm.nih.gov]

Predicted solubility of pyrazole propane sulfonamides in water vs organic solvents

An In-Depth Technical Guide to the Predicted Solubility of Pyrazole Propane Sulfonamides in Water vs. Organic Solvents

Foreword: The Solubility Challenge in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug is fraught with challenges. Among the most significant early hurdles is the physicochemical property of solubility. Poor aqueous solubility is a leading cause of attrition, contributing to low bioavailability, erratic in-vivo performance, and ultimately, the failure of otherwise potent compounds.[1][2] It is estimated that up to 40% of approved drugs and as many as 90% of compounds in the development pipeline are poorly soluble.[1]

The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[3][4] Its unique combination of a hydrogen-bonding pyrazole ring and an acidic sulfonamide moiety presents a complex but tunable solubility profile. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally verify the solubility of pyrazole propane sulfonamides. We will explore the molecular drivers of solubility, introduce robust predictive and experimental methodologies, and provide a comparative analysis of their behavior in aqueous and organic media.

Molecular Architecture and its Influence on Solubility

The solubility of a pyrazole propane sulfonamide is not a single, static value but a dynamic property governed by an intricate balance of intermolecular forces between the solute and the solvent. Understanding the contribution of each molecular fragment is paramount to predicting and optimizing this behavior. The key to solubility lies in the interplay between the energy required to break the solute's crystal lattice and the energy released upon its solvation.[5]

-

The Pyrazole Ring : As a five-membered aromatic heterocycle, the pyrazole ring possesses both polar and non-polar characteristics. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor, features that generally favor aqueous solubility.[6] However, the carbon backbone of the ring contributes to its lipophilicity. Substitutions on the pyrazole ring can dramatically alter the solubility profile.

-

The Sulfonamide Moiety (-SO₂NH-) : This functional group is a critical determinant of solubility. The two oxygen atoms are strong hydrogen bond acceptors.[7] The N-H proton is weakly acidic, with its pKa typically falling in the range that allows for ionization at physiological pH. Deprotonation to the sulfonamidate anion significantly enhances aqueous solubility. Capping the sulfonamide nitrogen, a common strategy in lead optimization, can reduce acidity and polar surface area, thereby decreasing aqueous solubility but potentially improving membrane permeability.[8]

-

The Propane Linker : The three-carbon chain connecting the pyrazole and sulfonamide-bearing moieties primarily contributes to the molecule's lipophilicity and conformational flexibility. A longer or more branched alkyl chain will generally decrease aqueous solubility while favoring solubility in non-polar organic solvents.

-

Aromatic Substituents : Groups attached to other parts of the scaffold (e.g., a phenyl ring) can have a profound impact. Hydrophobic substituents (e.g., -Cl, -CF₃) will decrease aqueous solubility, whereas polar groups (e.g., -OH, -NH₂) will increase it.

The following diagram illustrates the key molecular features of a generic pyrazole propane sulfonamide and their respective influence on solubility.

In Silico Prediction: Early Insights into Solubility

Before committing valuable resources to synthesis and experimentation, computational models provide a rapid, cost-effective means of triaging compounds. Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate physicochemical descriptors of a molecule with its experimental solubility.[5][9]

Commonly used descriptors for predicting solubility include:

-

LogP / LogD : The logarithm of the partition coefficient (octanol/water) is a primary measure of lipophilicity.[10]

-

Topological Polar Surface Area (TPSA) : The surface sum over all polar atoms is a good indicator of hydrogen bonding capacity.

-

Molecular Weight (MW) : Larger molecules often have lower solubility.

-

Hydrogen Bond Donors/Acceptors : Counts of these functional groups are critical for predicting interactions with protic solvents.[10]

-

Melting Point (MP) : Used in the General Solubility Equation (GSE), the melting point serves as a surrogate for the energy of the crystal lattice.[5]

While powerful for ranking compounds within a series, it is crucial to recognize that in silico predictions are not a substitute for experimental measurement. Their accuracy is highly dependent on the quality and relevance of the training data set, and they often struggle with novel scaffolds.

Experimental Protocols: A Self-Validating System

Experimental solubility data is the cornerstone of any drug development program. The choice of assay depends on the stage of research, balancing throughput with accuracy. It is essential to distinguish between two fundamental types of solubility measurements: kinetic and thermodynamic.[11][12]

Kinetic vs. Thermodynamic Solubility

Kinetic and thermodynamic solubility are not interchangeable and answer different questions. Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-energy state (e.g., a DMSO stock), begins to precipitate.[13][14] The resulting precipitate is often amorphous and more soluble than the stable crystalline form.[11] This high-throughput measurement is invaluable for early discovery screening.

Thermodynamic solubility, conversely, is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[12] It is a lower-energy, more stable value that is critical for lead optimization and pre-formulation studies.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol represents the "gold standard" for determining equilibrium solubility.[12][15] Its self-validating nature comes from ensuring sufficient time to reach equilibrium and visually confirming the presence of undissolved solid.

Methodology:

-

Compound Preparation : Add an excess of solid compound (typically 1-2 mg, ensuring purity >95%) to a glass vial. The presence of excess solid at the end of the experiment is a critical quality control checkpoint.

-

Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, or an organic solvent).

-

Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. For compounds that may undergo polymorphic transformation, a 72-hour incubation is recommended.[12]

-

Phase Separation : Allow the vials to stand undisturbed for at least 1 hour to let the solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection : Carefully collect an aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Filtration (Optional but Recommended) : Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining microparticulates.

-

Quantification : Dilute the clear filtrate in a suitable mobile phase and quantify the compound concentration using a validated HPLC-UV method against a standard calibration curve.

Protocol 2: Kinetic Solubility via DMSO Dilution

This higher-throughput method is ideal for screening large numbers of compounds in early discovery.[16]

Methodology:

-

Stock Solution : Prepare a high-concentration stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO), typically 10-20 mM.

-

Assay Plate Preparation : In a 96-well microplate, add the aqueous buffer (e.g., PBS pH 7.4).

-

Compound Addition : Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.

-

Incubation : Shake the plate at room temperature for a defined period, typically 1-2 hours.

-

Precipitate Detection : Measure the amount of precipitate formed. This can be done directly via turbidimetry (nephelometry), which measures light scattering.[17]

-

Quantification (Alternative) : Alternatively, filter the plate and measure the concentration of the compound remaining in the filtrate via HPLC-UV or LC-MS/MS.[16] The concentration at which the compound begins to precipitate is reported as the kinetic solubility.

Comparative Analysis: Aqueous vs. Organic Solvents

A comprehensive solubility profile requires testing in a panel of solvents relevant to both biological systems and laboratory handling.

-

Aqueous Buffers : Solubility in buffers at pH values simulating the gastrointestinal tract (e.g., pH 1.2, 6.8) and blood (pH 7.4) is essential for predicting oral absorption.[12] For ionizable compounds like sulfonamides, solubility can vary by orders of magnitude across this pH range.

-

Organic Solvents :

-

DMSO/DMF : High polarity, aprotic solvents capable of dissolving a wide range of compounds. They are standard for preparing stock solutions for biological assays.[6]

-

Ethanol/Methanol : Polar, protic solvents often used in formulation and crystallization studies.[18]

-

1-Octanol : Used in conjunction with water to determine the LogP value, a key measure of lipophilicity that influences membrane permeability.[3][19]

-

Hexane/Cyclohexane : Non-polar solvents used to assess the solubility of highly lipophilic compounds and understand non-polar interactions.[3][20]

-

The following table provides a hypothetical but representative summary of predicted solubility data for a series of pyrazole propane sulfonamides, illustrating the impact of structural modifications.

| Compound ID | R-Group (on Phenyl) | Predicted Solubility (µg/mL) - pH 7.4 Buffer | Predicted Solubility (µg/mL) - Ethanol | Predicted Solubility (µg/mL) - DMSO | Predicted Solubility (µg/mL) - Hexane |

| PPS-001 | -H | 55 | 1,200 | >20,000 | <1 |

| PPS-002 | -Cl | 15 | 950 | >20,000 | 5 |

| PPS-003 | -OCH₃ | 40 | 1,100 | >20,000 | <1 |

| PPS-004 | -OH | 150 | 2,500 | >20,000 | <1 |

Conclusion

The solubility of pyrazole propane sulfonamides is a multifaceted property governed by the delicate balance of their structural components. While in silico models offer valuable early guidance, they must be anchored by robust, well-designed experimental validation. A thorough understanding of the distinction between kinetic and thermodynamic solubility is critical for making informed decisions at the appropriate stage of the drug discovery pipeline. By systematically evaluating solubility in both aqueous and relevant organic solvents, researchers can build a comprehensive physicochemical profile, enabling the rational design of compounds with a higher probability of success and accelerating the development of new medicines.

References

-

Duchowicz, P. R., & Castro, E. A. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. International Journal of Molecular Sciences, 10(6), 2558–2577. [Link]

-

Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543–3553. [Link]

-

Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., Mirzazadeh, A., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. Iranian Journal of Pharmaceutical Research, 4(4), 231-238. [Link]

-

Hoelke, B., Gildenast, H., & Luebbert, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 579-585. [Link]

-

P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Hanaee, J., et al. (2005). SOLUBILITY PREDICTION OF SULFONAMIDES AT VARIOUS TEMPERATURES USING A SINGLE DETERMINATION. School of Pharmacy, Tabriz University of Medical Sciences. [Link]

-

Savu, S. R., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Ghafourian, T., & Barzegar-Jalali, M. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Chemical and Pharmaceutical Bulletin, 55(6), 885-890. [Link]

-

Liu, R. (Ed.). (2015). Water Insoluble Drug Formulation. CRC Press. [Link]

-

Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Khandelwal, A., et al. (2019). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 58(6), 2404–2414. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Duchowicz, P. R., & Castro, E. A. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Sci-Hub. [Link]

-

Sreekanth, B. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

-

Ghafourian, T., & Barzegar-Jalali, M. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. J-Stage. [Link]

-

Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

-

Rahimpour, E., Acree, W. E., & Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids, 333, 116269. [Link]

-

Rahimpour, E., Acree, W. E., & Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. [Link]

-

Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]

-

Jouyban, A. (Ed.). (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Gilbert, A. M., et al. (2011). Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 21(14), 4332-4335. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Al-Hourani, B. J. (2023). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

-

De Rycker, M., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6548-6567. [Link]

-

RCSB PDB. (n.d.). Sulfonamide. PDB-101. [Link]

-

Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]

-

Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]

-

Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo. [Link]

-

Samet, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26369–26378. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Cárdenas, Z. J., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(21), 4991. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

-

Delgado, D. R., & Martínez, F. (2013). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 20(1), 27-36. [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. QSPR Studies on Aqueous Solubilities of Drug-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]

- 8. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sci-Hub. QSPR Studies on Aqueous Solubilities of Drug-Like Compounds / International Journal of Molecular Sciences, 2009 [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. raytor.com [raytor.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. enamine.net [enamine.net]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

Literature review of pyrazole-based sulfonamide derivatives in medicinal chemistry

[1]

Executive Summary

The pyrazole-based sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, most notably validated by the commercial success of Celecoxib (Celebrex®). Beyond its canonical role as a selective Cyclooxygenase-2 (COX-2) inhibitor, this pharmacophore has evolved into a versatile platform for oncology (kinase inhibition), antimicrobial therapeutics, and carbonic anhydrase (CA) regulation.[1]

This technical guide dissects the structural logic, synthetic pathways, and mechanistic diversity of 1,5-diarylpyrazole sulfonamides. It is designed to provide drug developers with actionable structure-activity relationship (SAR) insights and validated experimental protocols.

The Pharmacophore: Structural Logic

The core value of the pyrazole sulfonamide lies in its ability to navigate the steric and electronic requirements of diverse protein active sites.

The Celecoxib Paradigm (COX-2 Selectivity)

The defining feature of this class is the 1,5-diaryl substitution pattern.

-

The Scaffold: A central pyrazole ring acts as a rigid linker.

-

The "Magic Bullet": A sulfonamide (

) moiety at the para-position of the -

Mechanism: Unlike non-selective NSAIDs, the sulfonamide group inserts into a distinct hydrophilic "side pocket" present in the COX-2 channel (lined by His90, Arg513, and Val523) but absent in COX-1 due to the bulky Ile523 residue.

Beyond Inflammation: Multi-Targeting

Recent medicinal chemistry campaigns have repurposed this scaffold:

-

Carbonic Anhydrase (CA): The sulfonamide zinc-binding group (ZBG) coordinates with the Zn(II) ion in the CA active site.[2] Bulky pyrazole tails confer isoform selectivity (e.g., targeting tumor-associated hCA IX).[1]

-

Kinase Inhibition: The pyrazole nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases like VEGFR-2 and EGFR.

Mechanistic Pathways & Signaling

To understand the therapeutic impact, we must visualize the signaling cascades these derivatives modulate. The primary target remains the Arachidonic Acid pathway, but dual inhibition (COX/LOX) is an emerging frontier to prevent pathway shunting.

Visualization: The Arachidonic Acid Cascade & Inhibition Points

Figure 1: Mechanism of Action. The diagram illustrates the selective blockade of the COX-2 pathway by pyrazole sulfonamides, preventing prostaglandin synthesis while sparing the COX-1 "housekeeping" functions. Green dashed lines indicate emerging dual-inhibitor capabilities.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of 1,5-diarylpyrazoles relies on precise modifications at specific ring positions.

| Position | Function | SAR Rule / Insight |

| N1 (Aryl) | Pharmacophore Anchor | Must be an aryl ring. A para-sulfonamide ( |

| C3 | Lipophilicity/Potency | Lipophilic electron-withdrawing groups (e.g., |

| C4 | Electronic Modulation | Often unsubstituted (H) or halogenated (F, Cl). Substituents here can fine-tune metabolic stability and electronic density of the pyrazole ring. |

| C5 (Aryl) | Steric Selector | The second aryl ring. In Celecoxib, this is a 4-methylphenyl group.[4][5] Steric bulk is tolerated here, but specific substitution patterns (e.g., 4-F vs 4-OMe) dictate the "fit" within the hydrophobic channel. |

Key Causality: The selectivity index (COX-1/COX-2 ratio) is primarily driven by the interaction between the sulfonamide at N1 and the

Synthetic Strategies & Protocols

The construction of the 1,5-diarylpyrazole scaffold typically employs the Knorr Pyrazole Synthesis or a Claisen-Schmidt condensation followed by cyclization.

Visualization: Synthetic Workflow

Figure 2: General synthetic route for Celecoxib analogues via 1,3-diketone condensation.

Detailed Protocol: Synthesis of 1,5-Diarylpyrazole Sulfonamide

Objective: Synthesis of a Celecoxib analogue (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).[4][5]

Reagents:

-

4'-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium methoxide (25% in methanol)

-

4-Sulfonamidophenylhydrazine hydrochloride

-

Ethanol (absolute)[6]

Step-by-Step Procedure:

-

Formation of 1,3-Diketone (Claisen Condensation):

-

In a round-bottom flask, dissolve 4'-methylacetophenone (10 mmol) in MTBE or Methanol.

-

Add Sodium methoxide (12 mmol) slowly under stirring.

-

Add Ethyl trifluoroacetate (11 mmol) dropwise.

-

Causality: The base deprotonates the alpha-carbon of the acetophenone, creating an enolate that attacks the ester.

-

Stir at room temperature for 12–16 hours. The mixture will darken/precipitate.

-

Acidify with 1N HCl, extract with ethyl acetate, and concentrate to yield 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

-

-

Cyclization (Knorr Reaction):

-

Dissolve the crude 1,3-diketone (5 mmol) in Ethanol (20 mL).

-

Add 4-Sulfonamidophenylhydrazine hydrochloride (5.5 mmol).

-

Critical Step: Heat to reflux (

) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1). -

Mechanism:[7][8][9][10] The hydrazine nitrogen attacks the carbonyl carbons. Regioselectivity (1,5-diaryl vs 1,3-diaryl) is driven by the reactivity of the hydrazine and the steric bulk of the trifluoromethyl group. The 1,5-isomer is thermodynamically favored under these conditions.

-

-

Purification:

-

Cool the mixture. The product often precipitates upon cooling.

-

Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Confirm structure via

-NMR (look for pyrazole singlet ~6.8–7.2 ppm) and Mass Spectrometry.

-

Biological Assay Protocol: COX-2 Inhibition[1][4][5][6][10][12]

Method: Colorimetric COX Inhibitor Screening Assay (Peroxidase activity).

-

Preparation: Reconstitute lyophilized COX-2 (human recombinant) in reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Incubation:

-

Add 150

L of assay buffer to wells. -

Add 10

L of Heme. -

Add 10

L of enzyme (COX-1 or COX-2). -

Add 10

L of the synthesized Pyrazole Sulfonamide (dissolved in DMSO). -

Incubate for 5 minutes at

to allow inhibitor binding to the active site.

-

-

Initiation:

-

Add 20

L of Colorimetric Substrate (TMPD). -

Add 20

L of Arachidonic Acid to initiate the reaction.

-

-

Measurement:

-

Read absorbance at 590 nm after 5 minutes.

-

Self-Validation: Include a standard inhibitor (Celecoxib) and a solvent control (100% activity).

-

Calculate

using a log-concentration vs. inhibition curve.

-

References

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[4][5] Journal of Medicinal Chemistry.

-

Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry.

-

Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.

-

Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry.

Sources

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. srrjournals.com [srrjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide: Synthesis, Characterization, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides an in-depth analysis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide, a molecule of interest within the broader class of pyrazole-containing sulfonamides. While this specific compound is not extensively documented in public databases, this guide consolidates known information on its chemical identity and offers expert-driven insights into its synthesis, predicted analytical profile, and potential biological significance based on established data from structurally related compounds.

Core Chemical Identity and Physicochemical Properties

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is a heterocyclic compound featuring a pyrazole ring linked via a propyl chain to a sulfonamide functional group. As of the latest database reviews, a specific CAS number has not been assigned to this compound, suggesting its novelty or limited reporting in scientific literature. However, its fundamental chemical identifiers have been established and are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₆H₁₁N₃O₂S | PubChem |

| Molecular Weight | 189.24 g/mol | PubChem |

| IUPAC Name | 3-(1H-pyrazol-1-yl)propane-1-sulfonamide | PubChem |

| Canonical SMILES | C1=CN(N=C1)CCCS(=O)(=O)N | PubChem |

| InChI Key | ZMTYBIJJEVFERG-UHFFFAOYSA-N | PubChem |

| Monoisotopic Mass | 189.05719778 Da | PubChem |

| Predicted XLogP3 | -0.8 | PubChem |

Proposed Synthesis Protocol: An Expert-Driven Approach

The synthesis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide can be logically approached through a two-step process involving the N-alkylation of pyrazole followed by functional group transformation to the desired sulfonamide. This proposed methodology is grounded in established synthetic strategies for N-alkyl pyrazoles and sulfonamide preparations.[1][2][3]

Step 1: N-Alkylation of Pyrazole with a Halogenated Propane Precursor

The initial and critical step is the selective N-alkylation of the pyrazole ring. A common and effective method involves the reaction of pyrazole with a suitable 3-carbon electrophile under basic conditions.[1]

Protocol:

-

To a solution of pyrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

-

Add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture. The use of a bifunctional reagent allows for selective reaction at the more reactive bromine site, leaving the chlorine available for the subsequent step.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 1-(3-chloropropyl)-1H-pyrazole by column chromatography on silica gel.

Causality of Experimental Choices: The use of a base is essential to deprotonate the pyrazole, increasing its nucleophilicity for the alkylation reaction. Acetonitrile or DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction. 1-bromo-3-chloropropane is selected as the alkylating agent to introduce the propyl chain with a terminal chlorine, which is a good leaving group for the subsequent sulfonamide formation.

Step 2: Sulfonamide Formation

The terminal chlorine of 1-(3-chloropropyl)-1H-pyrazole can be converted to the sulfonamide via a two-step sequence involving substitution with a sulfite salt followed by oxidative amination.

Protocol:

-

Dissolve the purified 1-(3-chloropropyl)-1H-pyrazole (1.0 eq) in an aqueous ethanol solution.

-

Add sodium sulfite (1.2 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium 3-(1H-pyrazol-1-yl)propane-1-sulfonate salt.

-

To the aqueous solution, add hydroxylamine-O-sulfonic acid (1.5 eq) and stir at room temperature.

-

The resulting 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide can be extracted with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization.

Self-Validating System: The progress of each step should be meticulously monitored by TLC. The identity and purity of the intermediate and final products should be confirmed by NMR and mass spectrometry to validate the success of the protocol.

Synthesis Workflow Diagram

Sources

Methodological & Application

Crystallization and purification methods for pyrazole sulfonamide intermediates

Topic: Crystallization and Purification Methods for Pyrazole Sulfonamide Intermediates Content Type: Application Note & Detailed Protocols Audience: Process Chemists, API Developers, and Crystallization Scientists

Strategies for Regioisomer Depletion and Polymorph Control

Executive Summary & Critical Quality Attributes (CQAs)

Pyrazole sulfonamides (e.g., Celecoxib, Sildenafil analogs) are privileged scaffolds in medicinal chemistry but present distinct purification challenges. The condensation of hydrazines with 1,3-dicarbonyls often yields a mixture of regioisomers (1,3- vs. 1,5-diaryl pyrazoles) and polymorphs . Standard chromatography is often cost-prohibitive at scale, making crystallization the primary unit operation for purification.

This guide details the thermodynamic and kinetic control strategies required to achieve API-grade purity (>99.5%) directly from crude reaction mixtures.

Critical Quality Attributes (CQAs)

| CQA | Target Specification | Control Strategy |

| Chemical Purity | > 99.5% (HPLC) | Solubility differential in Alcohol/Water systems. |

| Regioisomer Content | < 0.10% | Thermodynamic selection via slow cooling; exploiting lattice energy differences. |

| Polymorph Form | Stable Form (e.g., Form III for Celecoxib) | Seeding at low supersaturation; solvent activity control ( |

| Residual Solvent | < ICH Limits | High-temperature drying; antisolvent selection (avoiding solvate formers like DCM). |

Application Note: The Regioisomer Separation Challenge

The Mechanism of Selectivity

In the synthesis of pyrazole sulfonamides (e.g., the reaction of 4-hydrazinobenzenesulfonamide with a fluorinated diketone), two isomers are formed.[1] The 1,5-diaryl isomer (often the active drug) typically possesses higher lattice energy and a higher melting point than the 1,3-diaryl isomer (impurity) due to more efficient packing and hydrogen bonding networks involving the sulfonamide (

Experimental Insight: We exploit this lattice energy difference. By selecting a solvent system where the impurity has a flatter solubility curve (lower temperature dependence) or significantly higher solubility at ambient temperature, we can force the impurity to remain in the mother liquor (supernatant) while the product crystallizes.

Recommended Solvent Systems

Based on Hansen Solubility Parameters (HSP), the following systems are most effective for pyrazole sulfonamides:

| Solvent System | Ratio (v/v) | Primary Use Case | Mechanism |

| 2-Propanol / Water | 70:30 to 50:50 | Regioisomer Depletion | "Salting out" effect; water reduces solubility of the hydrophobic pyrazole core. |

| Ethanol / Water | 60:40 | General Recrystallization | Balances yield vs. purity; excellent for removing unreacted hydrazine. |

| Acetone / Water | Variable | Polymorph Screening | Fast evaporation/nucleation; useful for generating metastable forms. |

Visualizing the Purification Workflow

The following diagram illustrates the decision matrix for purifying crude pyrazole sulfonamides, moving from synthesis to final isolation.

Caption: Workflow for the purification of pyrazole sulfonamides, emphasizing the critical seeding and aging steps to ensure regioisomer depletion.

Protocol A: Regio-Selective Crystallization (IPA/Water System)

Objective: Purify crude 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib intermediate type) to remove the 1,3-isomer.

Reagents

-

Crude Pyrazole Sulfonamide (Assay: ~90-95%)

-

2-Propanol (IPA), HPLC Grade

-

Deionized Water

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology

-

Dissolution & Saturation:

-

Charge the crude solid into a jacketed glass reactor.

-

Add 2-Propanol (5 volumes relative to solid weight).

-

Heat to 75°C (Reflux).

-

Self-Validating Check: The solution should be clear. If not, add IPA in 0.5 vol increments.

-

Add Water (2 volumes) slowly while maintaining reflux. The solution may become slightly turbid; if so, add just enough IPA to clarify.

-

-

Clarification (Hot Filtration):

-

If colored, add 5% wt activated carbon and stir for 30 mins at 75°C.

-

Filter through a pre-heated Celite pad to remove carbon/inorganics.

-

Critical: Wash the filter cake with hot IPA/Water (70:30) to recover product.

-

-

Nucleation & Seeding (Polymorph Control):

-

Cool the filtrate to 60°C at a rate of 1°C/min.

-

Seeding: Add 0.5-1.0% wt of pure seed crystals (desired polymorph).

-

Hold: Maintain at 60°C for 60 minutes.

-

Why? This allows the seed crystals to grow without secondary nucleation, preventing the inclusion of impurities.

-

-

Controlled Cooling:

-

Cool from 60°C to 20°C at a rate of 0.2°C to 0.5°C/min .

-

Caution: Rapid cooling here will trap the 1,3-isomer impurity inside the crystal lattice.

-

-

Antisolvent Finish (Yield Maximization):

-

Once at 20°C, slowly add Water (3 additional volumes) over 2 hours.

-

Cool further to 0-5°C and hold for 2 hours.

-

-

Isolation:

-

Filter the slurry using a Buchner funnel or centrifuge.

-

Displacement Wash: Wash the cake with 2 volumes of cold (0°C) IPA/Water (50:50).

-

IPC (In-Process Control): Check the filtrate by HPLC.[2] The mother liquor should contain the majority of the regioisomer impurity.

-

Protocol B: Troubleshooting "Oiling Out"

A common failure mode in sulfonamide crystallization is "oiling out" (Liquid-Liquid Phase Separation) before crystallization. This occurs when the melting point of the solvated solid is depressed below the operating temperature.[3]

Corrective Action Plan:

-

Diagnosis: The solution turns milky/opaque without distinct particles, or oil droplets form on the reactor walls.

-

Immediate Intervention:

-

Reheat the mixture until the oil redissolves (clear solution).

-

Increase the Solvent:Antisolvent ratio (add more "good" solvent, e.g., Ethanol).

-

Seed at a higher temperature. If oiling out happens at 50°C, seed at 55°C or 60°C to provide a surface for growth, bypassing the amorphous oil phase.

-

Analytical Validation (Self-Validating Systems)

To ensure the protocol is working during execution, use these checks:

| Test | Stage | Acceptance Criteria |

| Cloud Point Detection | During Water Addition | Onset of turbidity should match the metastable zone width (MSZW) established in development. |

| Microscopy | During Aging | Crystals should be distinct geometric shapes (e.g., needles or plates), not amorphous agglomerates. |

| Supernatant HPLC | Before Filtration | The ratio of [Impurity]/[Product] in the liquid phase should be significantly higher than in the solid. |

References

-

Pfizer Inc. "Process for the preparation of Celecoxib." U.S. Patent 5,892,053. Link

-

BenchChem Technical Support. "Recrystallization of Sulfonamide Products." Link

-

Tewari, K. et al. "Crystal polymorphism and spectroscopical properties of sulfonamides." PMC, 2022. Link

-

Luque, C. et al. "Preparation, separation and characterization of two pyrazolic regioisomers."[4] Inorganica Chimica Acta, 2011.[4] Link

- Nangia, A. "Sulfonamide Polymorphism and Control Strategies." Crystal Growth & Design, ACS Publications.

Sources

- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

Application Notes & Protocols: Leveraging 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] This approach relies on screening small, low-complexity molecules ("fragments") to identify weak but highly efficient binders, which then serve as starting points for building more potent, drug-like molecules.[3][4] This guide provides a detailed technical overview and practical protocols for utilizing 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide , a versatile and promising fragment, in FBDD campaigns. We will explore the strategic rationale for its use, its physicochemical properties, and step-by-step methodologies for screening, hit validation, and initial hit-to-lead optimization.

Introduction: The Strategic Value of the Pyrazole-Sulfonamide Fragment

The success of an FBDD campaign begins with the rational design of the fragment library.[5] The chosen fragments must not only be small and soluble but also possess chemical features that are predisposed to forming high-quality interactions with biological targets. 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is an exemplary starting point for several reasons:

-

Privileged Scaffolds: Both the pyrazole and sulfonamide moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[6][7][8] Pyrazoles are versatile five-membered heterocycles known for their ability to act as hydrogen bond donors/acceptors and engage in pi-stacking interactions. Sulfonamides are potent zinc-binding groups and excellent hydrogen bond acceptors, often found in carbonic anhydrase and protease inhibitors.[4][9]

-

"Rule of Three" Compliance: Effective fragments typically adhere to the "Rule of Three" (Ro3), which helps ensure that subsequent optimization efforts do not lead to molecules with poor pharmacokinetic properties.[3][10][11] This fragment fits well within these guidelines.

-

Defined Exit Vectors: The structure possesses clear, chemically accessible points for modification (or "exit vectors"). The pyrazole ring can be substituted, and the sulfonamide nitrogen provides a straightforward handle for synthetic elaboration, allowing for systematic exploration of the target's binding pocket.

Physicochemical Properties

A fragment's utility is governed by its physical and chemical characteristics. Let's analyze 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide against the key Ro3 criteria.

| Property | Value (Predicted) | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | ~191.24 g/mol | < 300 Da | Yes |

| cLogP | < 1.0 | < 3 | Yes |

| Hydrogen Bond Donors | 2 (sulfonamide -NH2) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 4 (pyrazole N, 2x sulfonyl O) | ≤ 3 | No (Borderline) |

| Rotatable Bonds | 4 | ≤ 3 | No (Borderline) |

Scientist's Insight: While the fragment slightly exceeds the strict guidelines for hydrogen bond acceptors and rotatable bonds, this is not necessarily a disqualifier.[12] The sulfonamide group's two oxygen atoms are close and often act as a single hydrogen-bonding unit. The flexibility of the propyl linker can be advantageous in allowing the two key pharmacophores to adopt an optimal binding conformation. The key is high aqueous solubility, which is essential for the high screening concentrations required to detect weak binding.

Application Note I: Primary Screening via Biophysical Methods

Since fragments bind with weak affinity (typically in the high micromolar to millimolar range), standard high-throughput biochemical assays are often unsuitable.[13] Sensitive biophysical techniques are required to reliably detect these interactions.[1][14] Techniques like Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Thermal Shift Assays (TSA) are mainstays of FBDD.[14]

SPR is particularly powerful for primary screening due to its sensitivity, real-time data acquisition, and ability to provide kinetic information (k_on, k_off).[13]

Workflow for Fragment Screening and Hit Validation

The following diagram illustrates a typical workflow for an FBDD campaign starting with a primary biophysical screen.

Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

Objective: To screen 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide against a target protein to detect binding and estimate its dissociation constant (K_D).

Materials:

-

SPR instrument (e.g., Biacore, Cytiva)

-

Sensor Chip (e.g., CM5, for amine coupling)

-

Target protein (≥95% purity, in a suitable buffer like HEPES or PBS)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide (as a high-concentration DMSO stock, e.g., 100 mM)

-

Running buffer: HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4

-

High-quality, low-binding microplates

Methodology:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU). Rationale: The acidic pH protonates protein carboxyl groups, minimizing electrostatic repulsion from the negatively charged sensor surface.

-

Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

A reference flow cell should be prepared similarly but without protein injection (activated and deactivated) to subtract non-specific binding and bulk refractive index changes.

-

-

Fragment Screening Assay:

-

Prepare a dilution series of the fragment in running buffer. Due to expected weak affinity, a high concentration range is necessary (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM). The final DMSO concentration should be kept constant and low (≤1%) across all samples. Rationale: High DMSO concentrations can denature proteins and cause significant bulk refractive index shifts.

-

Inject the fragment solutions over the target and reference flow cells. Use a short contact time (e.g., 60 seconds) followed by a longer dissociation time (e.g., 120 seconds).

-

Between injections, regenerate the surface if necessary using a mild buffer (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5), ensuring the target protein remains stable.

-

Include buffer-only injections (blanks) periodically for double-referencing.

-

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the reference flow cell signal and the average of the blank injections.

-

Plot the steady-state response (RU) against the fragment concentration.

-

Fit the data to a steady-state affinity model (e.g., 1:1 binding model) to calculate the dissociation constant (K_D). A K_D in the range of 10 µM to 5 mM is typical for a fragment hit.[3]

-

Application Note II: Hit-to-Lead Optimization Strategies

Once a fragment hit is confirmed and its binding mode is ideally determined by structural biology (e.g., X-ray crystallography), the next phase is to grow the fragment into a more potent lead compound.[10]

Logical Relationship in Hit-to-Lead Optimization

The process is an iterative cycle of design, synthesis, and testing, guided by the structural information of the fragment-target complex.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) in hit-to-lead optimization.

Key Strategies:

-

Fragment Growing: Add chemical functionality to one of the fragment's exit vectors to pick up new, favorable interactions with the protein. For our fragment, this could involve:

-

Modifying the Pyrazole: Adding substituents at the 3, 4, or 5 positions to probe nearby hydrophobic pockets or form new hydrogen bonds.

-

Elaborating the Sulfonamide: Acylating the sulfonamide nitrogen or replacing one of the N-H protons with an R-group to extend into an adjacent channel.[4]

-

-

Fragment Linking: If a second, nearby-binding fragment is discovered, the two can be chemically linked to create a single, high-affinity molecule.[10]

Protocol 2: Representative Synthesis for Fragment Elaboration (N-Alkylation of Sulfonamide)

Objective: To synthesize a small set of analogues of the parent fragment by adding alkyl groups to the sulfonamide nitrogen, demonstrating a simple "fragment growing" strategy.

Reaction Scheme: 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide + R-Br → N-Alkyl-3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

Materials:

-

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

-

Various alkyl bromides (e.g., benzyl bromide, ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base

-

N,N-Dimethylformamide (DMF) as solvent

-

Ethyl acetate, hexane, brine

-

Standard laboratory glassware and purification equipment (magnetic stirrer, round-bottom flasks, silica gel for column chromatography)

Methodology:

-

Reaction Setup:

-

To a solution of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide (1.0 eq) in anhydrous DMF (approx. 0.1 M), add K₂CO₃ (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes. Rationale: The base deprotonates the sulfonamide nitrogen, forming a nucleophilic anion.

-

Add the desired alkyl bromide (1.1 eq) dropwise to the reaction mixture.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature (or gently heat to 50 °C if no reaction is observed).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Wash the organic layer with water (2x) and then with brine (1x) to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure N-alkylated product.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Application Note III: Target Validation in a Cellular Context

A potent binder is not yet a drug. The ultimate goal is to demonstrate that the optimized compound has a functional effect in a relevant biological system. Assuming our fragment targets a protein kinase (a common target for pyrazole-containing molecules), a cellular assay is needed to measure the inhibition of its downstream signaling pathway.

Hypothetical Kinase Signaling Pathway

The diagram below shows a simplified kinase cascade where an inhibitor, developed from our fragment, blocks the phosphorylation and activation of a downstream substrate.

Caption: Inhibition of a hypothetical kinase signaling pathway by an optimized lead compound.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

Objective: To determine if an optimized lead compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular model.

Materials:

-

Cancer cell line known to express the target kinase (e.g., A549, HeLa).

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Optimized lead compound (dissolved in DMSO).

-

Stimulant (e.g., growth factor, if required to activate the pathway).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: one specific for the phosphorylated substrate (p-Substrate) and one for the total substrate (Total-Substrate).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Protein electrophoresis and blotting equipment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells (e.g., in serum-free media) for 4-6 hours to reduce basal pathway activation.

-

Pre-treat the cells with a dilution series of the lead compound (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate agonist for 15-30 minutes to activate the signaling pathway. A non-stimulated control should be included.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the well by adding 100-200 µL of ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the antibody for the Total-Substrate to ensure equal protein loading.

-

Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio indicates successful target engagement and inhibition by the compound in a cellular environment.

-

Conclusion

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide represents an excellent starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and privileged structural motifs provide a solid foundation for identifying initial hits. By employing sensitive biophysical screening techniques like SPR, followed by a disciplined, structure-guided optimization cycle, this fragment can be elaborated into potent and selective lead compounds. Finally, validating the activity of these leads in cellular assays confirms their therapeutic potential, paving the way for further preclinical development.

References

-

Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. National Center for Biotechnology Information. [Link]

-

FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]

-

Fragment-based lead discovery. Wikipedia. [Link]

-

What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

-

The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. [Link]

-

Biophysical methods in early drug discovery. National Center for Biotechnology Information. [Link]

-

Pushing the Rule of 3. Practical Fragments. [Link]

-

Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

-

Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. National Center for Biotechnology Information. [Link]

-

Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. [Link]

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences. [Link]

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. National Center for Biotechnology Information. [Link]

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. ResearchGate. [Link]

-

Several synthetic methods for sulfonated pyrazoles. ResearchGate. [Link]

-

Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. ResearchGate. [Link]

-

Magnetic Resonance Mass Spectrometry for Fragment-based Drug Discovery. AZoM. [Link]

-

Fragment-Based Drug Discovery. Proteopedia. [Link]

-

Discovery of Sulfonamide-Derived Agonists of SOS1-Mediated Nucleotide Exchange on RAS Using Fragment-Based Methods. Journal of Medicinal Chemistry. [Link]

-

Fragment Based Drug Discovery Conference. Cambridge Healthtech Institute. [Link]

-

Fragment‐based drug discovery—the importance of high‐quality molecule libraries. National Center for Biotechnology Information. [Link]

-

Fragment-Based Drug Discovery approaches to tackle emerging multi-component therapeutic targets. Sygnature Discovery. [Link]

-

Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]

Sources

- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 4. Fragment-Based Drug Discovery - Proteopedia, life in 3D [proteopedia.org]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosolveit.de [biosolveit.de]

- 11. researchgate.net [researchgate.net]

- 12. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Pharmaceutical Salts of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

Executive Summary